molecular formula C3H2Cl3F B11719229 1,2,3-Trichloro-1-fluoropropene

1,2,3-Trichloro-1-fluoropropene

Cat. No.: B11719229
M. Wt: 163.40 g/mol
InChI Key: WKSRNEPGRBMIKG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3-trichloro-1-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the fluorination of 1,2,3-trichloropropene using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide. The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods:

    Gas Phase Fluorination: This method involves the reaction of 1,2,3-trichloropropene with HF in the gas phase over a chromium oxide-based catalyst.

    Liquid Phase Fluorination: In this method, the reaction is carried out in the liquid phase under pressurized conditions.

Chemical Reactions Analysis

1,2,3-Trichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Reducing Agents: Zinc, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

  • Fluorinated alcohols, epoxides, and less halogenated propanes.

Mechanism of Action

The mechanism by which 1,2,3-trichloro-1-fluoroprop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This can lead to the formation of covalent adducts, altering the function of the target molecules .

Molecular Targets and Pathways:

Biological Activity

1,2,3-Trichloro-1-fluoropropene (C3H2Cl3F) is a halogenated organic compound that has garnered attention for its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by:

  • Molecular Formula : C3H2Cl3F
  • Molecular Weight : 153.41 g/mol
  • Appearance : Colorless liquid with a pungent odor .

The biological activity of this compound is primarily attributed to its interactions with various cellular components:

  • Enzyme Interaction : The compound can alter enzyme activity by modifying active sites or competing with substrates. This can lead to metabolic disruptions within cells.
  • Membrane Permeability : It affects cellular membranes, potentially altering their permeability and function, which can influence cellular signaling and homeostasis .

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in various studies:

  • Dermal Absorption : The compound can be absorbed through the skin, leading to potential dermal toxicity. Contact with vapors or liquid may cause burns .
  • Inhalation Risks : Exposure to high concentrations may result in respiratory issues and central nervous system effects due to its anesthetic properties at elevated levels .
Toxicity ParameterValue/Description
LD50 (oral)Not established
Skin IrritationCauses burns upon contact
Inhalation EffectsMild anesthesia at high concentrations

Study on Enzyme Inhibition

A study investigated the effects of this compound on the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The compound was found to inhibit DHFR activity competitively, suggesting potential applications in cancer therapy as an anti-proliferative agent .

Environmental Impact Assessment

Research has shown that this compound can persist in environmental matrices and bioaccumulate in aquatic organisms. A study indicated that exposure led to alterations in fish behavior and reproduction rates, raising concerns about its ecological impact .

Comparative Analysis with Other Halogenated Compounds

A comparative study analyzed the biological activities of various halogenated compounds including this compound. Results indicated that while it shares some toxicological profiles with chlorofluorocarbons (CFCs), it exhibits unique enzyme interaction mechanisms that could be harnessed for therapeutic purposes.

CompoundBiological ActivityToxicity Level
This compoundModerate enzyme inhibitionHigh
Chlorofluorocarbon ALow enzyme inhibitionModerate
Chlorinated Hydrocarbon BHigh neurotoxicityVery High

Properties

Molecular Formula

C3H2Cl3F

Molecular Weight

163.40 g/mol

IUPAC Name

1,2,3-trichloro-1-fluoroprop-1-ene

InChI

InChI=1S/C3H2Cl3F/c4-1-2(5)3(6)7/h1H2

InChI Key

WKSRNEPGRBMIKG-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)Cl)Cl)Cl

Origin of Product

United States

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